molecular formula C9H14O2 B091185 Spiro[2.5]octane-1-carboxylic Acid CAS No. 17202-86-7

Spiro[2.5]octane-1-carboxylic Acid

Cat. No. B091185
CAS RN: 17202-86-7
M. Wt: 154.21 g/mol
InChI Key: MWCFUPYBGQILOY-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-1-carboxylic acid is a compound that features a spirocyclic structure, which is a type of bicyclic system where two rings are joined at a single carbon atom, known as the spiro atom. Although the provided papers do not directly discuss spiro[2.5]octane-1-carboxylic acid, they do provide insights into the synthesis, structure, and reactivity of related spirocyclic compounds, which can be informative for understanding the characteristics of spiro[2.5]octane-1-carboxylic acid.

Synthesis Analysis

The synthesis of spirocyclic compounds can be complex, involving multiple steps and the formation of key intermediates. For example, the synthesis of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid stereoisomers starts from 3-oxocyclobutanecarboxylic acid and involves a Lewis acid-catalyzed rearrangement to construct the spirocyclic skeleton . Similarly, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives involves diastereoselective cyclopropanation reactions . These methods highlight the importance of controlling stereochemistry and the use of specific reagents and catalysts in the synthesis of spirocyclic compounds.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro atom that joins two rings. The paper on the title compound C19H17NO3S describes a spiro-carbon connecting a bicyclo-octane group to an acenaphthylene moiety, with the five-membered ring containing the S atom in an envelope conformation . This illustrates the diverse conformations that spirocyclic structures can adopt, which can influence their chemical properties and reactivity.

Chemical Reactions Analysis

Spirocyclic compounds can participate in various chemical reactions. The reaction of tricarbonyl iron derivatives with carbenes to give spiro[2,5]octane ring systems via a (2+1) cycloaddition reaction is an example of how spirocyclic structures can be constructed . Additionally, the domino reaction of 1,3-indanediones with 3-methyleneoxindoles to synthesize triindanone-fused spiro compounds demonstrates the potential for complex transformations involving spirocyclic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their unique structures. While the papers do not provide specific data on spiro[2.5]octane-1-carboxylic acid, they do offer insights into related compounds. For instance, the crystallization of a spiro compound in the monoclinic space group P21/c indicates the importance of crystallography in determining the solid-state structure . The synthesis of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione showcases the ability to construct spirocyclic diones, which could have implications for the reactivity and stability of these compounds .

Scientific Research Applications

Spirocyclic Oxindoles

  • Scientific Field : Organic and Medicinal Chemistry .
  • Application Summary : Spirocyclic oxindoles are important structures for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .
  • Methods of Application : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .
  • Results or Outcomes : The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry .

Spirocyclic Cyclopropanes

  • Scientific Field : Organic Chemistry .
  • Application Summary : Spirocyclic cyclopropanes annelated to six- and five-member rings have been synthesized and applied in various fields over the past few decades . They are significant structures in many herbal compounds and demonstrate antifungal, antibacterial, antiviral, and some enzyme inhibition activities .
  • Methods of Application : Various methods for the synthesis of these compounds have been reported. For example, the synthesis of spiro[cyclopropane-1,2’-steroids] was performed by different NMR techniques .
  • Results or Outcomes : Compounds containing the cyclopropyl group with another ring attached to spiro are very interesting and significant. They have some biological activities including diuretic .

properties

IUPAC Name

spiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCFUPYBGQILOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439885
Record name Spiro[2.5]octane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.5]octane-1-carboxylic Acid

CAS RN

17202-86-7
Record name Spiro[2.5]octane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[2.5]octane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

The product from Example 1A in 100 mL of water was treated with NaOH (11.4 g, 0.29 mol) and heated at reflux for 8 hours. The reaction mixture was allowed to cool to ambient temperature and extracted with diethyl ether (2×100 mL). The aqueous layer was acidified to pH 3 by careful addition of concentrated HCl and extracted with diethyl ether (3×100 mL). The ethereal extracts were combined and concentrated under reduced pressure to afford an oil that was distilled under vacuum (120° C., 60 torr) to provide the title compound as a clear oil. 1H NMR (CDCl3, 300 MHz) δ 11.95 (s, 1H), 1.30-1.60 (m, 11H), 1.13 (dd, 1H), 0.90 (dd, 1H); 13C NMR (CDCl3, 100 MHz) δ 179.6, 37.5, 32.1, 28.8, 26.0, 25.9, 25.6, 21.6; MS m/z 172 (M+NH4)+.
Quantity
0 (± 1) mol
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Reaction Step One
Name
Quantity
11.4 g
Type
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Name
Quantity
100 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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